5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole
Description
Introduction to 5-[3-(4-Chlorobenzenesulfonyl)azetidine-1-carbonyl]-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole
Systematic Nomenclature and Structural Identification
The IUPAC name this compound systematically describes the compound’s connectivity:
- Pyrazole core : A 1H-pyrazole ring substituted at positions 1 (methyl), 3 (3-methoxyphenyl), and 5 (azetidine-carbonyl group).
- Azetidine moiety : A four-membered ring attached via a carbonyl bridge, bearing a 4-chlorobenzenesulfonyl group at position 3.
The molecular formula is C22H21ClN4O4S , with a molar mass of 497.94 g/mol. Key structural features include:
- Planar aromatic systems : The pyrazole and 3-methoxyphenyl groups provide π-π stacking potential.
- Conformational constraints : The azetidine’s 90° ring strain and sulfonyl group orientation limit rotational freedom.
- Electron-withdrawing/donating groups : The chlorobenzenesulfonyl (electron-withdrawing) and methoxy (electron-donating) substituents create electronic asymmetry.
Spectroscopic identification would involve:
- 1H NMR : Distinct signals for azetidine protons (δ 3.5–4.5 ppm), pyrazole C-H (δ 7.5–8.5 ppm), and methoxy group (δ 3.8 ppm).
- IR spectroscopy : Stretching vibrations for sulfonyl (1350–1160 cm−1) and carbonyl (1680–1640 cm−1) groups.
Table 1. Structural descriptors of key functional groups
| Functional Group | Structural Role | Electronic Properties |
|---|---|---|
| 1-Methylpyrazole | Core heterocycle | Aromatic, H-bond acceptor |
| 3-Methoxyphenyl | Aromatic substituent | Electron-donating, lipophilic |
| Azetidine-1-carbonyl | Conformational constraint | Amide H-bonding, dipole interaction |
| 4-Chlorobenzenesulfonyl | Sulfonamide pharmacophore | Electron-withdrawing, polar |
Historical Context in Heterocyclic Chemistry Research
The compound’s architecture reflects three evolutionary trends in heterocyclic drug design:
Pyrazole optimization : Since the 1960s, pyrazoles have been exploited for their metabolic stability and hydrogen-bonding capacity. Early work focused on anti-inflammatory agents (e.g., celecoxib analogs), while recent studies emphasize kinase inhibition. The 3-methoxyphenyl substitution parallels strategies to enhance aromatic stacking in ATP-binding pockets.
Azetidine resurgence : Once considered synthetic curiosities, azetidines gained prominence after 2010 due to advances in ring-closing metathesis and [2+2] cycloadditions. Their moderate ring strain (≈25 kcal/mol vs. ≈27 kcal/mol for aziridines) balances reactivity and stability, enabling selective functionalization.
Sulfonyl group integration : The 4-chlorobenzenesulfonyl moiety derives from protease inhibitor design, where sulfonamides anchor to catalytic serine residues. This group’s adoption in multicyclic systems reflects lessons from HIV protease drugs like amprenavir.
Significance of Multicyclic Architectures in Medicinal Chemistry
Multicyclic frameworks like this compound address key challenges in drug discovery:
- Target engagement : The azetidine-pyrazole core provides a semi-rigid scaffold that pre-organizes substituents for simultaneous interactions with primary and allosteric binding pockets. This mimics strategies used in kinase inhibitors like imatinib.
- Metabolic stability : Conformational restriction reduces cytochrome P450 oxidation susceptibility. Azetidines demonstrate superior stability compared to acyclic amines, as shown in comparative half-life studies.
- Synthetic versatility : The carbonyl bridge between azetidine and pyrazole allows late-stage diversification via amide bond formation or sulfonylation, enabling rapid SAR exploration.
Table 2. Comparative advantages of multicyclic vs. monocyclic systems
| Property | Multicyclic Systems | Monocyclic Systems |
|---|---|---|
| Conformational entropy | Reduced (ΔG ≈ −2.1 kcal/mol) | Higher (ΔG ≈ −4.3 kcal/mol) |
| Synthetic complexity | Moderate (3–5 steps) | Low (1–3 steps) |
| Target selectivity | Improved (Kd ratio ≥10:1) | Moderate (Kd ratio ≈3:1) |
| Solubility | Tunable via sulfonyl/methoxy groups | Limited by ring substituents |
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-24-20(11-19(23-24)14-4-3-5-16(10-14)29-2)21(26)25-12-18(13-25)30(27,28)17-8-6-15(22)7-9-17/h3-11,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHCEKGYIZCLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.85 g/mol. The structure includes a pyrazole ring, an azetidine moiety, and a sulfonyl group, which contribute to its unique chemical properties and potential biological functions.
Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 374.85 g/mol |
| Functional Groups | Azetidine, Pyrazole, Sulfonyl |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the azetidine ring may facilitate interactions with cellular membranes or enzymes.
Pharmacological Activities
Research indicates that derivatives of pyrazole compounds often exhibit a variety of pharmacological activities, including:
- Anticancer Activity : Some studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary data suggest effectiveness against certain bacterial strains.
Case Studies and Research Findings
- Anticancer Studies : A study conducted on similar pyrazole derivatives indicated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
- Anti-inflammatory Research : Another investigation demonstrated that compounds with similar structural features effectively reduced inflammation in animal models by inhibiting the NF-kB pathway .
- Antimicrobial Activity : Research has reported that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 15 |
| Similar Pyrazole Derivative A | Antimicrobial | 10 |
| Similar Pyrazole Derivative B | Anti-inflammatory | 20 |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its therapeutic properties , particularly in the following areas:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values lower than 2 μM, suggesting significant potential as anticancer agents.
- Anti-inflammatory Properties : In vitro experiments demonstrated that the compound can significantly reduce pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antimicrobial agents .
Biochemical Probes
The unique structure of this compound allows it to function as a biochemical probe for studying enzyme functions. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity and providing insights into various biochemical pathways.
Material Science
In the field of materials science, this compound is explored for its potential applications in developing advanced materials with specific chemical properties. Its unique functional groups may allow for the creation of materials with tailored functionalities for industrial applications.
Case Study 1: Anticancer Efficacy
A study focusing on the cytotoxic effects of pyrazole derivatives revealed promising results. Compounds similar to 5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole demonstrated significant inhibition of cancer cell proliferation across multiple lines, indicating potential for future therapeutic development .
Case Study 2: Anti-inflammatory Mechanism
Research involving macrophage cells treated with this compound showed a marked decrease in inflammatory markers compared to untreated controls. This suggests that the compound could be effective in treating inflammatory diseases by modulating immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities between the target compound and related pyrazole derivatives:
- Azetidine vs. Sulfonamide/Azole Rings : The azetidine in the target compound introduces conformational rigidity compared to flexible sulfonamide or thioether linkers in analogs (e.g., ). This may enhance receptor selectivity .
Pharmacological Activity
- Anti-Inflammatory Effects : Derivatives like 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole () inhibit prostaglandins at 2.5–5 mg/kg, comparable to celecoxib. The target compound’s sulfonyl-azetidine moiety may similarly enhance COX-2 affinity .
- Receptor Antagonism: The carboxamide-substituted pyrazole in acts as a cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM). The target’s azetidine carbonyl group could mimic carboxamide interactions in receptor binding .
Crystallographic and Computational Analysis
Structural studies of related compounds (e.g., ) rely on X-ray crystallography using SHELX programs (). The target compound’s stereochemistry and conformation could be resolved similarly, with the azetidine’s planarity influencing packing interactions .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step protocols involving:
- Vilsmeier–Haack formylation to introduce aldehyde groups into pyrazole intermediates, as demonstrated for structurally analogous pyrazole-carbaldehydes .
- Sulfonylation of azetidine derivatives using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling reactions (e.g., carbodiimide-mediated amide bond formation) to link the azetidine-sulfonyl moiety to the pyrazole core . Yield optimization requires precise control of stoichiometry, temperature (-10°C to room temperature for sulfonylation), and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are critical for characterizing its structure?
- NMR spectroscopy : - and -NMR confirm regiochemistry of substituents on the pyrazole ring and azetidine linkage .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles, particularly for the sulfonyl-azetidine group and torsional strain in the azetidine ring .
- HRMS (High-Resolution Mass Spectrometry) validates molecular formula, especially given the compound’s high halogen and heteroatom content .
Q. What structural features contribute to its potential bioactivity?
Key pharmacophores include:
- The 4-chlorobenzenesulfonyl group , which enhances binding to hydrophobic enzyme pockets (observed in sulfonamide-based inhibitors) .
- The azetidine ring , whose conformational rigidity may improve target selectivity compared to flexible alkyl chains .
- The 3-methoxyphenyl substituent , which influences π-π stacking interactions in enzyme active sites .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?
- SHELXL refines anisotropic displacement parameters to identify steric clashes (e.g., between the sulfonyl group and azetidine ring) .
- Hydrogen-bonding networks (e.g., between pyrazole N-H and sulfonyl oxygen) stabilize specific conformations, validated via Hirshfeld surface analysis .
- Twinning or disorder in crystals (common with flexible azetidine moieties) requires iterative refinement using SHELXE or TWINLAWS .
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?
- Dose-response reevaluation : Non-linear regression analysis distinguishes true inhibition from assay artifacts (e.g., aggregation at high concentrations) .
- Molecular docking : Software like AutoDock Vina identifies binding poses that explain variable IC values across homolog enzymes (e.g., carbonic anhydrase isoforms) .
- Metabolite screening : LC-MS detects off-target interactions with cytochrome P450 enzymes, which may reduce effective compound concentration .
Q. How can synthetic routes be optimized for scale-up without compromising purity?
- Flow chemistry : Continuous synthesis minimizes side reactions (e.g., sulfonylation overoxidation) and improves reproducibility .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical parameters (e.g., solvent polarity, catalyst loading) for yield maximization .
- In-line PAT (Process Analytical Technology) : Real-time FTIR monitoring ensures intermediates meet purity thresholds before subsequent steps .
Q. What computational methods validate structure-activity relationships (SAR) for this compound?
- QSAR (Quantitative SAR) : CoMFA/CoMSIA models correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory potency .
- MD simulations (Molecular Dynamics) : Reveal dynamic binding modes (e.g., azetidine ring flexibility in aqueous vs. hydrophobic environments) .
- Free-energy perturbation (FEP) : Predicts the impact of structural modifications (e.g., replacing methoxy with ethoxy groups) on binding affinity .
Methodological Notes
- Crystallography : Always cross-validate SHELX-refined structures with DFT-optimized geometries to confirm low-energy conformers .
- Bioassays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate assay sensitivity .
- Synthetic Protocols : Pre-purify intermediates (e.g., via recrystallization) to avoid cumulative impurities in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
